2,5,8,11-Tetra-tert-butylperylene

Catalog No.
S787703
CAS No.
80663-92-9
M.F
C36H44
M. Wt
476.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,8,11-Tetra-tert-butylperylene

CAS Number

80663-92-9

Product Name

2,5,8,11-Tetra-tert-butylperylene

IUPAC Name

2,5,8,11-tetratert-butylperylene

Molecular Formula

C36H44

Molecular Weight

476.7 g/mol

InChI

InChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3

InChI Key

BFTIPCRZWILUIY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C

Diagnosis of Tuberculous Pleural Effusion (TBPE) in Pulmonary Medicine

    Scientific Field: Pulmonary Medicine

    Summary of the Application: TBPe is used in the diagnosis of tuberculous pleural effusion.

    Methods of Application: A retrospective study of 125 patients (63 with TBPE; 62 with non-TBPE) was undertaken. Univariate analysis was used to select the laboratory and clinical variables relevant to the model composition.

    Results: Six variables were selected in the scoring modelAge ≤ 46 years old (4.96 points), Male (2.44 points), No cancer (3.19 points), Positive T-cell Spot (T-SPOT) results (4.69 points), Adenosine Deaminase (ADA) ≥ 24.5U/L (2.48 point), C-reactive Protein (CRP) ≥ 52.8 mg/L (1.84 points).

Blue Phosphorescent OLEDs with Improved Stability and Color Purity

Whole-Blood Interferon-γ Assay for Tuberculous Pleural Effusion

Quantification of Urinary Albumin

Environmental Science and Pollution Research

    Scientific Field: Environmental Science

    Summary of the Application: TBPe is used in the study of organophosphate esters (OPEs).

Pharmaco-analysis

    Scientific Field: Pharmacy

    Summary of the Application: TBPe is used in pharmaco-analysis.

2,5,8,11-Tetra-tert-butylperylene is a synthetic organic compound characterized by its unique structure, which consists of a perylene core substituted with four tert-butyl groups at the 2, 5, 8, and 11 positions. Its molecular formula is C36H44, and it has gained attention due to its distinctive optical properties, including strong fluorescence and stability under various conditions . The presence of bulky tert-butyl groups enhances its solubility in organic solvents and reduces aggregation, making it suitable for various applications in materials science and biochemistry.

In OLED devices, TBPe acts as a dopant that absorbs energy from the host material and emits blue light through a process called fluorescence []. This fluorescence occurs due to the relaxation of excited electrons in the TBPe molecule.

The chemical behavior of 2,5,8,11-tetra-tert-butylperylene is primarily influenced by its perylene core. It can undergo various reactions typical of aromatic compounds:

  • Electrophilic Substitution: The electron-rich perylene structure can participate in electrophilic aromatic substitution reactions.
  • Oxidation: Under certain conditions, it may be oxidized to form derivatives that can exhibit different electronic properties.
  • Reactions with Nucleophiles: The compound can react with nucleophiles due to the presence of the aromatic system.

These reactions are crucial for modifying its properties for specific applications.

Recent studies have indicated that 2,5,8,11-tetra-tert-butylperylene acts as an inhibitor of the Toll-like receptor signaling pathway. This inhibition suggests potential applications in immunology and therapeutic interventions where modulation of immune responses is necessary . Additionally, its fluorescence properties make it useful in biological imaging and tracking cellular processes.

The synthesis of 2,5,8,11-tetra-tert-butylperylene typically involves the following steps:

  • Preparation of tert-Butyl Substituents: tert-Butanol is reacted with a suitable brominated aromatic compound (such as 2-bromobenzene) to introduce tert-butyl groups.
  • Cyclization: The resulting intermediates undergo cyclization to form the perylene structure.
  • Purification: The final product is purified through distillation or chromatography to obtain high-purity 2,5,8,11-tetra-tert-butylperylene .

2,5,8,11-Tetra-tert-butylperylene has a variety of applications:

  • Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological assays and imaging techniques.
  • Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
  • Chemical Sensors: The compound's ability to interact with various analytes allows it to be employed in sensor technologies for detecting chemical substances.

Interaction studies involving 2,5,8,11-tetra-tert-butylperylene have revealed insights into its behavior in different environments. For example:

  • Fluorescence Anisotropy Studies: These studies have shown how the compound behaves in various solvents and environments, providing information about its rotational dynamics and interactions with other molecules .
  • Cellular Interactions: Research indicates that this compound can be used to study cellular processes due to its ability to penetrate cell membranes and emit fluorescence under specific conditions .

Several compounds share structural or functional similarities with 2,5,8,11-tetra-tert-butylperylene. A comparison highlights its uniqueness:

Compound NameStructure CharacteristicsUnique Features
PeryleneBasic structure without substitutionsLess soluble; lower fluorescence intensity
1-MethylperyleneMethyl group substitution at one positionLess steric hindrance; different solubility
2,5-Di-tert-butylperyleneTwo tert-butyl groups at positions 2 and 5Lower molecular weight; different optical properties
2,5-Di-n-octylperyleneTwo n-octyl groups instead of tert-butylIncreased hydrophobicity; different application scope

The presence of four tert-butyl groups in 2,5,8,11-tetra-tert-butylperylene significantly enhances its solubility and stability compared to similar compounds. This unique substitution pattern contributes to its distinctive optical properties and potential applications in advanced materials and biological systems.

XLogP3

12.4

Wikipedia

2,5,8,11-Tetra-tert-butylperylene

Dates

Modify: 2023-08-15

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